molecular formula C14H20N4O3 B022698 N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester CAS No. 102516-73-4

N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester

Cat. No. B022698
M. Wt: 292.33 g/mol
InChI Key: VFJPPDDTQXMZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester, also known as DTB-BETA-ALA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. It is a prodrug that is activated by the enzyme carboxypeptidase G2 (CPG2), which is found in some tumors. Upon activation, DTB-BETA-ALA releases a cytotoxic agent that selectively targets cancer cells, making it a promising candidate for cancer treatment.

Mechanism Of Action

N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is activated by the enzyme CPG2, which is found in some tumors. Upon activation, it releases a cytotoxic agent, which selectively targets cancer cells by inducing DNA damage and inhibiting DNA synthesis.

Biochemical And Physiological Effects

N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been shown to enhance the immune response against cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, its activation by CPG2 limits its use to tumors that express this enzyme. Additionally, its efficacy may be limited by the development of resistance in cancer cells.

Future Directions

There are several future directions for the research and development of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester. These include:
1. Developing new methods for activating N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester in tumors that do not express CPG2.
2. Investigating the potential of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester in combination therapy with other cancer treatments.
3. Developing new formulations of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester that improve its pharmacokinetic properties and increase its efficacy.
4. Conducting clinical trials to evaluate the safety and efficacy of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester in humans.
In conclusion, N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is a promising compound for cancer therapy due to its selectivity towards cancer cells and minimal toxicity in normal cells. Further research is needed to fully understand its potential and limitations, and to develop new strategies for its use in cancer treatment.

Synthesis Methods

N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester can be synthesized through a multi-step process that involves the reaction of p-(3,3-dimethyltriazeno)benzoyl chloride with beta-alanine ethyl ester hydrochloride in the presence of a base. The resulting compound is then purified through chromatography to obtain N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester.

Scientific Research Applications

N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester has been extensively studied for its potential use in cancer therapy. In preclinical studies, it has shown promising results in selectively killing cancer cells while sparing normal cells. It has also been shown to enhance the efficacy of chemotherapy drugs when used in combination therapy.

properties

CAS RN

102516-73-4

Product Name

N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate

InChI

InChI=1S/C14H20N4O3/c1-4-21-13(19)9-10-15-14(20)11-5-7-12(8-6-11)16-17-18(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,20)

InChI Key

VFJPPDDTQXMZEK-UHFFFAOYSA-N

SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C

synonyms

ethyl 3-[(4-dimethylaminodiazenylbenzoyl)amino]propanoate

Origin of Product

United States

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